molecular formula C17H22Cl2N2O B12312708 (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride

Cat. No.: B12312708
M. Wt: 341.3 g/mol
InChI Key: SWLZFRBHIJFYNW-UHFFFAOYSA-N
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Description

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a phenylpyridine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenylpyridine and methanol groups. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenylpyridine moiety.

    Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenylpyridine moiety.

Scientific Research Applications

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenylpyridine-containing molecules. Examples include:

    Piperidinones: Compounds with a piperidine ring and a ketone group.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

    Condensed Piperidines: Compounds with fused ring systems involving a piperidine ring.

Uniqueness

(3-(6-Phenylpyridin-2-yl)piperidin-3-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of both a phenylpyridine moiety and a methanol group. This combination of features can confer unique biological and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

[3-(6-phenylpyridin-2-yl)piperidin-3-yl]methanol;dihydrochloride

InChI

InChI=1S/C17H20N2O.2ClH/c20-13-17(10-5-11-18-12-17)16-9-4-8-15(19-16)14-6-2-1-3-7-14;;/h1-4,6-9,18,20H,5,10-13H2;2*1H

InChI Key

SWLZFRBHIJFYNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CO)C2=CC=CC(=N2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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